4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide
Overview
Description
“4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4-yl)benzenesulfonamide” is a chemical compound with the CAS Number: 147536-97-8 . It has a molecular weight of 551.62 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 4-tert-butyl-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2,2’-bipyrimidin-4-yl)benzenesulfonamide . The InChI code is 1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32) .Physical And Chemical Properties Analysis
The compound has a melting point of 138-140°C . It’s a powder form and is stored at room temperature .Scientific Research Applications
1. Treatment of Pulmonary Arterial Hypertension (PAH) Bosentan Monohydrate, which Bosentan Impurity D is a part of, is the first of a new drug class, an Endothelin receptor antagonist. It is used for the treatment of pulmonary arterial hypertension (PAH) .
Synthesis and Characterization
This compound is synthesized by a novel method and characterized by 1H-NMR, I.R., & Mass Spectroscopy . This process is important for understanding the structure and properties of the compound.
Impurity Analysis
Bosentan Impurity D is one of the known impurities in Bosentan Monohydrate. It is formed during the laboratory optimization and later during its bulk synthesis . The analysis of these impurities is crucial for ensuring the quality and safety of the drug.
HPLC Method for Analysis
A new HPLC method has been developed for the analysis of Bosentan and related substances, including Bosentan Impurity D . This method is robust enough to be used in the analysis of the drug substance and related substances .
5. Use as Reference Standards and Markers Bosentan Impurity D, along with other related substances, can be used as reference standards and markers in the analysis of the drug substance Bosentan . This helps in ensuring the quality and purity of the drug.
Safety and Hazards
Mechanism of Action
Target of Action
Bosentan Impurity D, also known as o-Deshydroxyethyl bosentan or 4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4-yl)benzenesulfonamide, primarily targets the endothelin receptors A and B (ET-A and ET-B) . These receptors play a crucial role in the regulation of vascular tone and cell proliferation .
Mode of Action
Bosentan Impurity D acts as a competitive antagonist on the endothelin receptors . It displaces the endogenous binding partner, endothelin-1 (ET-1), from its binding sites . This action blocks the vasoconstrictive effects of ET-1, leading to vasodilation and a reduction in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Bosentan Impurity D is the endothelin signaling pathway . By blocking the action of ET-1 on its receptors, Bosentan Impurity D inhibits the downstream effects of this pathway, which include vasoconstriction and cell proliferation .
Pharmacokinetics
After intravenous administration, Bosentan displays a two-compartment, target-mediated drug disposition (TMDD) model
Result of Action
The primary result of Bosentan Impurity D’s action is the reduction of pulmonary arterial hypertension (PAH) . By blocking the vasoconstrictive effects of ET-1, it promotes vasodilation, leading to a decrease in blood pressure . This can improve exercise ability and decrease the rate of clinical worsening in patients with PAH .
properties
IUPAC Name |
4-tert-butyl-N-[5-(2-methoxyphenoxy)-6-oxo-2-pyrimidin-2-yl-1H-pyrimidin-4-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5S/c1-25(2,3)16-10-12-17(13-11-16)36(32,33)30-21-20(35-19-9-6-5-8-18(19)34-4)24(31)29-23(28-21)22-26-14-7-15-27-22/h5-15H,1-4H3,(H2,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEANFGHAAWSIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=O)NC(=N2)C3=NC=CC=N3)OC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
174227-14-6 | |
Record name | o-Deshydroxyethyl bosentan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174227146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[6-hydroxy-5-(2- methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]-4-tert-butyl benzene sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-DESHYDROXYETHYL BOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B7A5GJ8V8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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